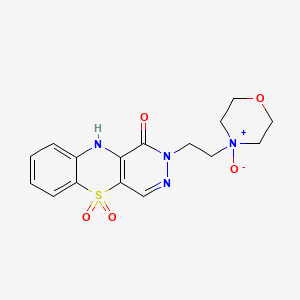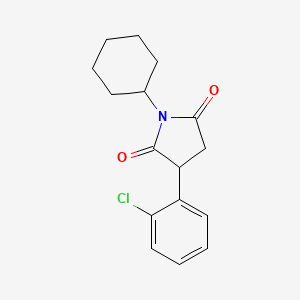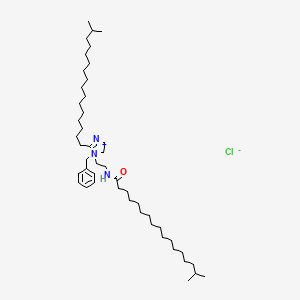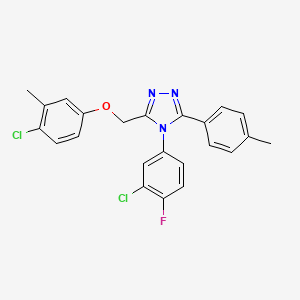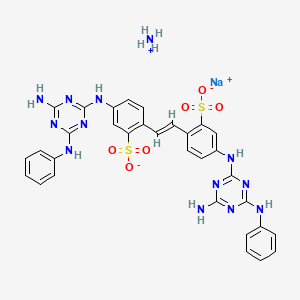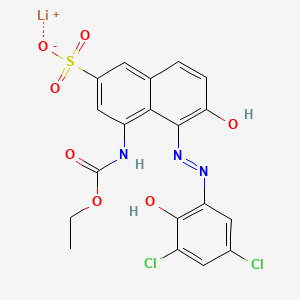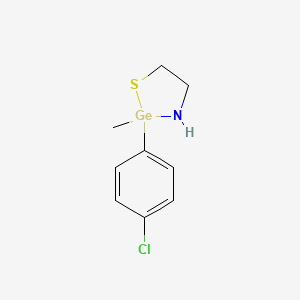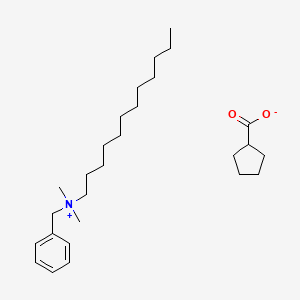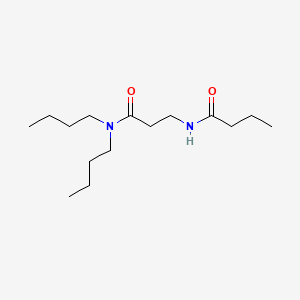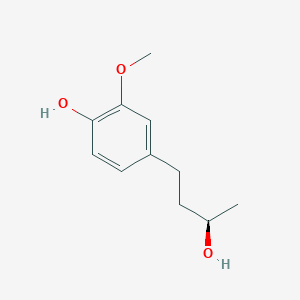
1H-Isoindole-1,3(2H)-dione, 2-((1-((4-(4-methylphenyl)-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)-5-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Isoindole-1,3(2H)-dione, 2-((1-((4-(4-methylphenyl)-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)-5-nitro- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives often involves multi-step processes that include the activation of carbon-nitrogen triple bonds. One common method involves the use of transition metal catalysts to facilitate the formation of the desired heterocyclic structure. For example, the CuI- or Ag2CO3-catalyzed [3+2] cycloaddition of propargyl-substituted dihydroisoindolin-1-one with arylnitrile oxides can produce various derivatives .
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
1H-Isoindole-1,3(2H)-dione derivatives can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts (e.g., CuI, Ag2CO3), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the [3+2] cycloaddition reaction can produce isoxazole and 1,2,3-triazole derivatives .
科学的研究の応用
1H-Isoindole-1,3(2H)-dione derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules and as catalysts in various chemical reactions.
Biology: Employed in the study of biological processes and as probes for imaging and diagnostic purposes.
Medicine: Investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, they may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting their therapeutic effects .
類似化合物との比較
Similar Compounds
Similar compounds include other heterocyclic derivatives such as:
1H- and 2H-Indazoles: These compounds share structural similarities and are also used in various scientific and industrial applications.
Isoxazole and 1,2,3-Triazole Derivatives: These compounds are often synthesized using similar methods and have comparable applications.
Uniqueness
1H-Isoindole-1,3(2H)-dione derivatives are unique due to their specific structural features and the range of reactions they can undergo. Their ability to form stable complexes with various biological targets makes them particularly valuable in medicinal chemistry and drug development .
特性
CAS番号 |
115398-88-4 |
|---|---|
分子式 |
C28H26N6O4 |
分子量 |
510.5 g/mol |
IUPAC名 |
2-[[1-[[4-(4-methylphenyl)piperazin-1-yl]methyl]benzimidazol-2-yl]methyl]-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C28H26N6O4/c1-19-6-8-20(9-7-19)31-14-12-30(13-15-31)18-33-25-5-3-2-4-24(25)29-26(33)17-32-27(35)22-11-10-21(34(37)38)16-23(22)28(32)36/h2-11,16H,12-15,17-18H2,1H3 |
InChIキー |
PTHOBLXWJGJARJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CN3C4=CC=CC=C4N=C3CN5C(=O)C6=C(C5=O)C=C(C=C6)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


